
2-Heptadecyl-2-pentadecyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-2-pentadecyloxirane is an organic compound with the molecular formula C34H68O It is a type of oxirane, which is a three-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-pentadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene and pentadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the alkene and peracid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecyl-2-pentadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: The major products are oxygenated derivatives such as alcohols and ketones.
Reduction: The primary products are diols.
Substitution: The products vary depending on the nucleophile used but generally include alcohols, ethers, and amines.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-2-pentadecyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-2-pentadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole
Comparison
2-Heptadecyl-2-pentadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. While 2-Heptadecyl-2-imidazoline and 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole have different functional groups, the oxirane ring in this compound allows for specific types of chemical reactions and applications that are not possible with the other compounds.
Eigenschaften
CAS-Nummer |
922163-93-7 |
|---|---|
Molekularformel |
C34H68O |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
2-heptadecyl-2-pentadecyloxirane |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35-34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
GMXVFYISRLZGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
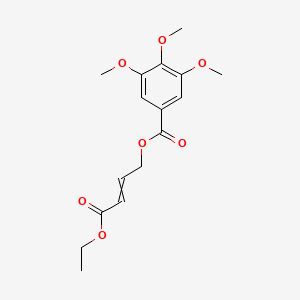
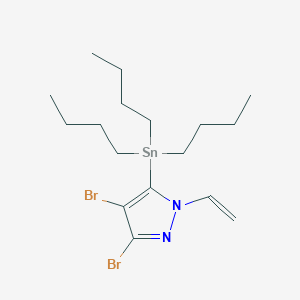
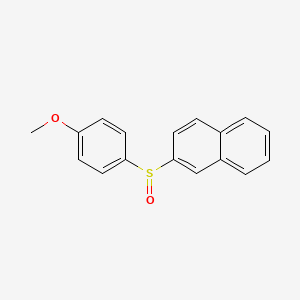
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
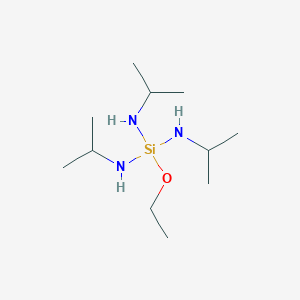
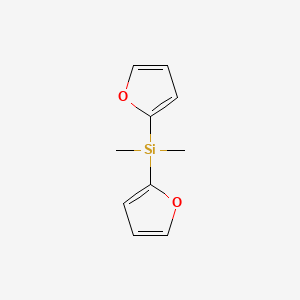
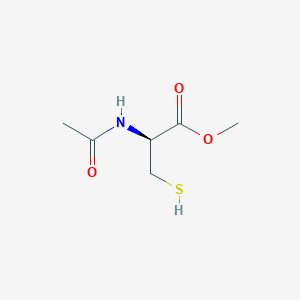
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
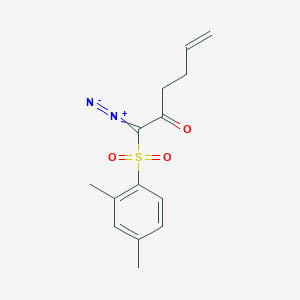
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
